molecular formula C12H15ClFN B11727705 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine

Katalognummer: B11727705
Molekulargewicht: 227.70 g/mol
InChI-Schlüssel: GTXTXUQMKSGFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine is a research chemical with the molecular formula C12H15ClFN and a molecular weight of 227.71 g/mol. This compound is characterized by the presence of a cyclopentane ring substituted with a 2-chloro-6-fluorophenyl group and a methanamine group. It is used primarily in scientific research and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzene and cyclopentanone.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 2-chloro-6-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.

    Amination: The final step involves the conversion of the alcohol to the amine through a reductive amination reaction using reagents like ammonium chloride and sodium cyanoborohydride.

Analyse Chemischer Reaktionen

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:

    1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic acid: This compound has a carboxylic acid group instead of a methanamine group, leading to different chemical properties and applications.

    N-{[1-(2-Chloro-6-fluorobenzyl)cyclopentyl]methyl}cyclopropanamine:

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a sulfamoyl group and a cyclohexene ring, leading to different biological activities and uses.

Eigenschaften

Molekularformel

C12H15ClFN

Molekulargewicht

227.70 g/mol

IUPAC-Name

[1-(2-chloro-6-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2

InChI-Schlüssel

GTXTXUQMKSGFDO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=C(C=CC=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.